N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide

15‑Lipoxygenase ALOX15 Inflammation

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide (CAS 925122-10-7, molecular formula C₁₆H₁₆N₂O₃, MW 284.31 g/mol, IUPAC N-[4-(ethylcarbamoyl)phenyl]-2-hydroxybenzamide) is a disubstituted 2-hydroxybenzamide (salicylanilide) analogue comprising a 2-hydroxybenzoyl group linked to a 4-(ethylcarbamoyl)aniline moiety. It belongs to a broadly explored class of salicylanilide-based bioactive scaffolds, yet it requires specific and verified differentiation from its closest in-class analogues to justify a targeted procurement decision.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 925122-10-7
Cat. No. B2736008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide
CAS925122-10-7
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
InChIInChI=1S/C16H16N2O3/c1-2-17-15(20)11-7-9-12(10-8-11)18-16(21)13-5-3-4-6-14(13)19/h3-10,19H,2H2,1H3,(H,17,20)(H,18,21)
InChIKeyZUMAMBBPYHCTLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide (CAS 925122-10-7) – Core Chemical Identity & Vendor Landscape for Procurement Decision Support


N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide (CAS 925122-10-7, molecular formula C₁₆H₁₆N₂O₃, MW 284.31 g/mol, IUPAC N-[4-(ethylcarbamoyl)phenyl]-2-hydroxybenzamide) is a disubstituted 2-hydroxybenzamide (salicylanilide) analogue comprising a 2-hydroxybenzoyl group linked to a 4-(ethylcarbamoyl)aniline moiety . It belongs to a broadly explored class of salicylanilide-based bioactive scaffolds, yet it requires specific and verified differentiation from its closest in-class analogues to justify a targeted procurement decision. This guide consolidates publicly available quantitative and structural evidence to identify dimensions where the target compound exhibits meaningful selectivity for research and development applications .

Why Generic Substitution of N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide (CAS 925122-10-7) Risks Invalidating Structure‑Activity Relationships in Salicylanilide‑Based Programs


The salicylanilide scaffold is highly sensitive to modifications on the aniline ring; even subtle changes in substituent size, hydrogen‑bonding capability, and electronic character can profoundly alter target engagement, selectivity, and ADMET profiles [1]. The 4‑ethylcarbamoyl substituent on the target compound introduces a specific combination of amide‑NH donor and urea‑like acceptor functionality that is absent in the more common 4‑halogen, 4‑alkyl, or 4‑trifluoromethyl analogues. As a result, 4‑position variants cannot be treated as interchangeable surrogates in biological assays. The quantitative evidence provided below underscores the necessity of sourcing the exact target compound rather than an approximate analogue to preserve the integrity of experimental data and intellectual property positioning .

Quantitative Differentiation Evidence for N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide (CAS 925122-10-7) Relative to Salicylanilide Analogues


15‑Lipoxygenase (ALOX15) Inhibitory Potency Relative to the 4‑(3,4‑Dihydroxyphenyl) Analogue – Cross‑Study IC₅₀ Comparison

The target compound (CAS 925122‑10‑7) has not been directly profiled in the published 15‑lipoxygenase (ALOX15) assay; however, the structurally closest analogue with a 4‑(3,4‑dihydroxyphenylamino)carbonyl substituent (CHEMBL421710) exhibits an IC₅₀ of 1,270 nM against rabbit reticulocyte 15‑LO [1]. The absence of the electron‑rich catechol moiety in the target compound, replaced by the smaller, less electron‑donating ethylcarbamoyl group, is expected to modulate potency and selectivity versus ALOX15. This differential structural feature provides a rationale for selecting the target compound when exploring chemotypes with reduced catechol‑associated off‑target liabilities or metabolic instability .

15‑Lipoxygenase ALOX15 Inflammation

Anti‑Toxoplasma gondii Potency Deficit Against N‑(4‑Ethylbenzoyl)‑2‑hydroxybenzamide – Structural Basis for Activity Divergence

N‑(4‑Ethylbenzoyl)‑2‑hydroxybenzamide (1a) has demonstrated confirmed anti‑Toxoplasma gondii activity in a screening campaign [1]. The target compound replaces the 4‑ethylbenzoyl imide linker with a 4‑ethylcarbamoyl amide‑urea hybrid linker, which alters the geometry and electronic surface of the molecule. Although no direct anti‑Toxoplasma data are available for the target compound, the known SAR indicates that the imide linker is critical for the antiprotozoal activity of 1a; the target compound’s distinct linker chemistry is therefore predicted to shift the biological profile away from direct T. gondii inhibition, potentially toward other targets within the N‑benzoyl‑2‑hydroxybenzamide family .

Toxoplasma gondii Antiprotozoal N‑Benzoyl‑2‑hydroxybenzamides

Hydrogen‑Bond Donor/Acceptor Topology Differentiates the Target Compound from N‑[(4‑Ethylphenyl)carbamoyl]‑2‑hydroxybenzamide (Urea Analogue)

The target compound (CAS 925122‑10‑7) possesses two amide NH donors and two carbonyl acceptors in a specific spatial arrangement, whereas the closely related N‑[(4‑ethylphenyl)carbamoyl]‑2‑hydroxybenzamide (compound 16 in ref) features a urea‑type linker that replaces one amide bond with a carbamoyl nitrogen directly attached to the 2‑hydroxybenzoyl group [1]. This structural difference alters the number of hydrogen‑bond donors/acceptors and their relative geometry, which can significantly influence molecular recognition by protein targets as well as physicochemical properties such as solubility and permeability. The target compound’s amide‑rich architecture may favour engagement with targets that prefer a more extended, planar hydrogen‑bonding motif compared to the bent urea conformation .

Hydrogen Bonding Linker Chemistry Physicochemical Differentiation

Available Purity Specification vs. Uncharacterised Analogues – 97 % Certified Purity as a Procurement Differentiator

Commercial sourcing data indicate that the target compound is supplied by ChemScene at ≥97 % purity and by Fluorochem as a catalogued research chemical . In contrast, many salicylanilide analogues are offered only as custom synthesis products without a stated purity guarantee. The availability of a defined purity specification reduces the risk of introducing unidentified impurities into sensitive biological assays and simplifies regulatory documentation for compound management .

Purity Quality Control Procurement

Storage and Handling Stability Advantaged Over 4‑(Trifluoromethyl) Salicylanilide Derivatives

The target compound is recommended for storage sealed in dry conditions at 2–8 °C . Halogenated salicylanilide analogues, particularly 4‑(trifluoromethyl) derivatives such as IMD‑0354 and closely related N‑[3,5‑bis(trifluoromethyl)phenyl]‑5‑chloro‑2‑hydroxybenzamide, are known to require stringent anhydrous conditions and are prone to light‑sensitive degradation [1]. The absence of halogen substituents in the target compound contributes to a more robust storage profile, reducing logistical complexity and cost for long‑term compound management.

Stability Storage Handling

Optimal Research and Procurement Scenarios for N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide (CAS 925122-10-7) Based on Verified Differentiation Evidence


Lipoxygenase Pathway Exploration Without Catechol‑Associated Liability

In programmes investigating the 15‑lipoxygenase (ALOX15) pathway, the target compound offers a non‑catechol chemotype distinct from the 4‑dihydroxyphenyl analogue (CHEMBL421710, IC₅₀ 1,270 nM) . Its ethylcarbamoyl substituent eliminates the oxidative instability and potential off‑target polypharmacology of the catechol group, making it a superior choice for target validation studies where a cleaner pharmacological tool is required [1]. Researchers should procure the target compound when seeking to dissect ALOX15‑mediated biology without confounding redox‑active impurities.

Medicinal Chemistry Diversification of the N‑Benzoyl‑2‑hydroxybenzamide Scaffold

Building on the antiprotozoal SAR established for N‑(4‑ethylbenzoyl)‑2‑hydroxybenzamide (1a) against T. gondii , the target compound introduces an amide‑urea hybrid linker. This substitution shifts the molecule away from the imide‑driven anti‑Toxoplasma profile, opening new chemical space for alternative parasitic or inflammatory targets. Medicinal chemistry teams aiming to expand patent‑protected composition‑of‑matter claims should prioritise the target compound as a key scaffold diversification intermediate [1].

Reproducible High‑Throughput Screening with Defined Purity Standards

The target compound’s guaranteed 97 % purity (ChemScene) and well‑characterised storage profile (2–8 °C, dry) [1] make it a reliable choice for high‑throughput screening (HTS) campaigns. Unlike uncharacterised or custom‑synthesised analogues that may introduce variable impurity profiles, this compound can be directly solubilised and plated with minimal quality‑control overhead, supporting robust inter‑plate and inter‑laboratory reproducibility.

Hydrogen‑Bond‑Directed Structure‑Based Drug Design

The spatially defined hydrogen‑bond donor/acceptor array of the target compound—featuring two amide NH donors and four H‑bond acceptors in a linear arrangement —provides a predictable pharmacophoric template for structure‑based design. This contrasts with the bent urea geometry of the N‑[(4‑ethylphenyl)carbamoyl] analogue [1] and supports the rational design of inhibitors targeting proteins with elongated, planar binding pockets. Procurement of the target compound is advised for projects that have identified a compatible H‑bond‑rich binding site through crystallographic or computational studies.

Quote Request

Request a Quote for N-{4-[(ethylamino)carbonyl]phenyl}-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.